

# SAR441236: A Trispecific Broadly Neutralizing Antibody for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR629    |           |
| Cat. No.:            | B15579264 | Get Quote |

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of SAR441236, a trispecific broadly neutralizing antibody (bNAb) designed to combat HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals interested in the core science and methodologies behind this promising therapeutic candidate.

## Introduction

HIV-1 continues to be a major global health challenge, with viral diversity and escape mutations posing significant hurdles to effective long-term treatment and prevention. Broadly neutralizing antibodies (bNAbs) have emerged as a promising therapeutic modality due to their ability to target conserved epitopes on the HIV-1 envelope glycoprotein (Env). However, monotherapy with single bNAbs often leads to the rapid emergence of resistant viral strains.

SAR441236 is an engineered, trispecific bNAb that simultaneously targets three different conserved epitopes on the HIV-1 Env, thereby providing exceptional breadth and potency against a wide range of viral isolates.[1][2] This multi-pronged approach is designed to prevent viral escape and offer a more durable therapeutic effect.

## **Discovery of SAR441236**



The discovery of SAR441236 was a result of a rational design and screening process aimed at identifying the most effective combination of bNAb specificities. The development process leveraged a panel of well-characterized and potent bNAbs.

## **Parental Antibody Selection**

SAR441236 combines the specificities of three parent monoclonal antibodies, each targeting a distinct, highly conserved region of the HIV-1 envelope glycoprotein:

- VRC01-LS: Targets the CD4 binding site (CD4bs), a critical region for viral entry.
- PGDM1400: Binds to a glycan-dependent epitope in the V1/V2 loop region of Env.[2]
- 10E8v4-variant: Recognizes the membrane-proximal external region (MPER) of gp41, a crucial component of the viral fusion machinery.[2]

These parental antibodies were selected based on their established broad and potent neutralizing activity against a wide array of HIV-1 strains.

## **Engineering and Screening of Trispecific Constructs**

Dozens of bispecific and trispecific antibody combinations were designed and screened to identify the optimal construct. The engineering process involved creating a novel IgG-like scaffold that could accommodate three distinct antigen-binding fragments (Fabs). The final construct of SAR441236 incorporates these three specificities into a single molecule. Additionally, amino acid modifications (LS) were introduced into the Fc region to extend the antibody's half-life.[3]

The screening process involved evaluating the expression levels, binding affinities, and in vitro neutralization potency of various constructs against a panel of diverse HIV-1 pseudoviruses. The combination of VRC01, PGDM1400, and 10E8v4 demonstrated superior breadth and potency, neutralizing 98% of a 208-virus panel.[1]

# Synthesis of SAR441236

The production of SAR441236 is achieved through recombinant expression in mammalian cells, followed by a multi-step purification process to ensure high purity and activity.



## **Vector Design and Construction**

While the specific vector design for SAR441236 is proprietary, a common approach for producing multispecific antibodies involves the co-transfection of multiple plasmids, each encoding a different polypeptide chain of the antibody. For a trispecific antibody like SAR441236, this would likely involve separate plasmids for the heavy and light chains of each parental antibody, engineered to assemble into the desired trispecific format.

## **Expression in Expi293F Cells**

SAR441236 is produced using the Expi293F™ transient expression system, which is known for its ability to generate high yields of recombinant proteins.

Experimental Protocol: Expression of SAR441236 in Expi293F Cells

This protocol is a representative method for the transient expression of trispecific antibodies in Expi293F cells.

- Cell Culture: Expi293F™ cells are cultured in Expi293™ Expression Medium at 37°C with ≥80% relative humidity and 8% CO2 on an orbital shaker.[4] Cells are maintained at a density of 0.2-5 x 10^6 viable cells/mL.[4]
- Transfection:
  - On the day of transfection, cells are diluted to a final density of 2.5 x 10<sup>6</sup> viable cells/mL.
  - Plasmids encoding the heavy and light chains of SAR441236 are co-transfected using a transfection reagent like ExpiFectamine™ 293.[4][5] The DNA-ExpiFectamine™ complex is prepared in Opti-MEM™ I medium and incubated for 20-30 minutes at room temperature before being added to the cell culture.[5]
- Post-Transfection:
  - Approximately 16-18 hours post-transfection, ExpiFectamine<sup>™</sup> 293 Transfection
     Enhancers are added to the culture.[5]
  - The cell culture is incubated for 5-7 days to allow for protein expression.



 Harvest: The cell culture supernatant containing the secreted SAR441236 is harvested by centrifugation, followed by filtration through a 0.22-µm filter.[6]

#### **Purification**

A three-step chromatography process is employed to purify SAR441236 from the cell culture supernatant.

Experimental Protocol: Purification of SAR441236

This protocol outlines a standard three-step purification process for monoclonal and multispecific antibodies.

- Protein A Affinity Chromatography (Capture Step):
  - The clarified supernatant is loaded onto a Protein A affinity column.
  - The column is washed with a binding buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0) to remove unbound impurities.[8]
  - The bound antibody is eluted using a low pH elution buffer (e.g., 0.1 M citric acid, pH 3.0-3.5).[8]
  - The eluted fractions are immediately neutralized with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]
- Dialysis (Buffer Exchange):
  - The neutralized antibody solution is dialyzed against a suitable buffer, such as phosphatebuffered saline (PBS), to remove the elution buffer components and prepare for the next purification step.
- Size-Exclusion Chromatography (Polishing Step):
  - The dialyzed antibody is further purified by size-exclusion chromatography (SEC) to remove aggregates and other size variants.[9]



- A column with a suitable fractionation range for antibodies (e.g., 10,000 to 600,000 Da) is used.[10]
- The antibody is eluted in a formulation buffer (e.g., PBS), and the monomeric peak corresponding to SAR441236 is collected.

#### **Mechanism of Action**

SAR441236 exerts its antiviral activity by neutralizing HIV-1 through multiple mechanisms, targeting different stages of the viral entry process.

// Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding", color="#5F6368"]; CD4 -> CCR5 [label="2. Conformational Change\n& Co-receptor Binding", color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell [label="4. Viral Entry", color="#5F6368"];

// SAR441236 Neutralization SAR441236 -> VRC01\_Fab [style=invis]; SAR441236 -> PGDM1400\_Fab [style=invis]; SAR441236 -> \_10E8v4\_Fab [style=invis];

// Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding", color="#5F6368"]; CD4 -> CCR5 [label="2. Conformational Change\n& Co-receptor Binding", color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell [label="4. Viral Entry", color="#5F6368"];

// SAR441236 Neutralization SAR441236 -> VRC01\_Fab [style=invis]; SAR441236 -> PGDM1400\_Fab [style=invis]; SAR441236 -> \_10E8v4\_Fab [style=invis];

VRC01\_Fab -> gp120 [label="Blocks CD4 Binding", dir=back, color="#EA4335", fontcolor="#202124"]; PGDM1400\_Fab -> gp120 [label="Blocks V1/V2 Loop Interaction", dir=back, color="#EA4335", fontcolor="#202124"]; \_10E8v4\_Fab -> gp41 [label="Inhibits Fusion", dir=back, color="#EA4335", fontcolor="#202124"]; } Figure 1: Mechanism of HIV-1 Neutralization by SAR441236.

#### **Preclinical and Clinical Evaluation**

SAR441236 has undergone rigorous preclinical and clinical testing to evaluate its safety, pharmacokinetics, and antiviral activity.



#### In Vitro Neutralization

Experimental Protocol: TZM-bl Neutralization Assay

The TZM-bl assay is a standard method for measuring the neutralizing activity of antibodies against HIV-1.

- Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes, are used.[11][12]
   [13]
- Assay Procedure:
  - Serial dilutions of SAR441236 are incubated with a fixed amount of HIV-1 pseudovirus for 1 hour at 37°C.[14]
  - TZM-bl cells are then added to the antibody-virus mixture.
  - After a 48-hour incubation, the cells are lysed, and luciferase activity is measured.[14]
- Data Analysis: The percent neutralization is calculated as the reduction in luciferase activity
  in the presence of the antibody compared to the virus control. The IC50 value, the
  concentration of antibody required to inhibit viral infection by 50%, is then determined.

## In Vivo Efficacy in Non-Human Primates

Experimental Protocol: SHIV Challenge in Rhesus Macaques

Rhesus macaques are a widely used animal model for studying HIV-1 infection and evaluating the efficacy of therapeutic candidates.

- Animal Model: Rhesus macaques are used for SHIV (Simian-Human Immunodeficiency Virus) challenge studies.[15][16][17][18][19]
- Study Design:
  - Animals receive a single intravenous or subcutaneous dose of SAR441236.



- A control group receives a placebo.
- Five days post-administration, the animals are challenged intrarectally with a mixture of SHIV strains.[15][20]
- Efficacy Assessment:
  - Plasma viral loads are monitored weekly to determine if infection has occurred.[15][18]
  - Complete protection is defined as the absence of detectable plasma viremia.

A study in rhesus macaques demonstrated that a single 5 mg/kg intravenous dose of SAR441236 provided 100% protection against a challenge with a mixture of SHIVs.[1][20]

#### **Phase 1 Clinical Trial**

A first-in-human Phase 1 clinical trial (A5377) was conducted to assess the safety, pharmacokinetics, and antiviral activity of SAR441236 in people with HIV.[2][21]

#### Study Design:

- The study enrolled both antiretroviral-treated, virologically suppressed individuals and treatment-naïve individuals.[21]
- Participants received single or multiple intravenous or subcutaneous doses of SAR441236 ranging from 0.3 mg/kg to 30 mg/kg, or placebo.[20]

#### Key Findings:

- Safety: SAR441236 was found to be safe and well-tolerated at all dose levels.[20]
- Pharmacokinetics: The pharmacokinetic profile of SAR441236 was similar to other half-life extended monoclonal antibodies.[20]
- Antiviral Activity: The study demonstrated modest antiviral activity in HIV-positive individuals.
   [20]

# **Quantitative Data Summary**



The following tables summarize the key quantitative data from preclinical and clinical studies of SAR441236.

Table 1: In Vitro Neutralization of SAR441236

| Parameter              | Value                      | Reference |
|------------------------|----------------------------|-----------|
| Neutralization Breadth | 98% (of a 208-virus panel) | [1]       |

Table 2: Preclinical Efficacy of SAR441236 in Rhesus Macaques

| Dose    | Route       | Protection         | Reference |
|---------|-------------|--------------------|-----------|
| 5 mg/kg | Intravenous | 100% (8/8 animals) | [20]      |

Table 3: Pharmacokinetic Parameters of SAR441236 in Humans (Phase 1)

| Parameter                    | Value (Mean ± SD) | Reference |
|------------------------------|-------------------|-----------|
| Clearance                    | 137 ± 86 mL/day   | [20]      |
| Volume of Distribution       | 6.3 ± 2.4 L       | [20]      |
| Subcutaneous Bioavailability | 35 ± 7%           | [20]      |
| Half-life                    | 38 ± 10 days      | [20]      |

Table 4: Antiviral Activity of SAR441236 in Humans (Phase 1)

| Dose     | Route       | Mean Log10 Viral<br>Load Reduction<br>(Day 7) | Reference |
|----------|-------------|-----------------------------------------------|-----------|
| 1 mg/kg  | Intravenous | -0.10                                         | [20]      |
| 30 mg/kg | Intravenous | -0.38                                         | [20]      |



## **Analytical Characterization**

A suite of analytical techniques is employed to ensure the quality, purity, and consistency of SAR441236.

Experimental Protocol: Analytical Characterization of Trispecific Antibodies

The following are representative analytical methods for the characterization of trispecific antibodies.

- Size-Exclusion Chromatography (SEC): Used to assess the purity and quantify the levels of aggregates and fragments.[9]
  - Mobile Phase: Typically a phosphate buffer with a salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions.
  - Detection: UV absorbance at 280 nm.
- Mass Spectrometry (MS): Used to confirm the identity and integrity of the antibody, including
  the correct assembly of the different chains and post-translational modifications. [22][23]
  - Intact Mass Analysis: Provides the molecular weight of the intact trispecific antibody.
  - Peptide Mapping: Involves digesting the antibody into smaller peptides and analyzing them by LC-MS/MS to verify the amino acid sequence and identify modifications.

## Conclusion

SAR441236 represents a significant advancement in the development of antibody-based therapies for HIV-1. Its trispecific design, targeting three conserved epitopes on the viral envelope, provides broad and potent neutralization activity and has the potential to overcome the challenge of viral escape. Preclinical studies demonstrated complete protection in a non-human primate model, and a Phase 1 clinical trial has established its safety and pharmacokinetic profile in humans. While the initial antiviral activity observed in humans was modest, further studies are warranted to explore its potential in combination therapies and for HIV-1 prevention. The in-depth understanding of its discovery, synthesis, and mechanism of



action provides a solid foundation for the future development of this and other multispecific antibody therapeutics.

## **Workflow Diagrams**



Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The first-in-human study of SAR441236, a broadly neutralizing trispecific monoclonal antibody Tsibris Laboratory [tsibrislab.bwh.harvard.edu]
- 2. RePORT ) RePORTER [reporter.nih.gov]
- 3. AIDS Clinical Trial Group Presents Results from Phase 1 Study of ModeX Trispecific Antibody for the Treatment and Prevention of HIV » ModeX Therapeutics [modextherapeutics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. igenebio.com [igenebio.com]
- 6. Antibody Light Chains: Key to Increased Monoclonal Antibody Yields in Expi293 Cells? -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Size Exclusion Chromatography for Antibody Aggregation Analysis Creative Biolabs [creative-biolabs.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Polyclonal Broadly Neutralizing Antibody Activity Characterized by CD4 Binding Site and V3-Glycan Antibodies in a Subset of HIV-1 Virus Controllers [frontiersin.org]
- 15. SHIV challenge of rhesus macaques [bio-protocol.org]
- 16. Immunization and SHIV Challenge of Rhesus Macaques [bio-protocol.org]
- 17. Rhesus macaques show increased resistance to repeated SHIV intrarectal exposure following a heterologous regimen of rVSV vector vaccine expressing HIV antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SHIV infection protects against heterologous pathogenic SHIV challenge in macaques: A gold-standard for HIV-1 vaccine development? PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]



- 20. Trispecific bNAb Hits 3 Targets but Has Modest Antiviral Activity in First Human Studies [natap.org]
- 21. A5377: Tri-specific Antibody ACTG [actgnetwork.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [SAR441236: A Trispecific Broadly Neutralizing Antibody for HIV-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579264#discovery-and-synthesis-of-sar629]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com